Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate

Description

Overview of Organoboron Reagents in Modern Organic Synthesis

Organoboron reagents have become indispensable tools in modern organic synthesis, primarily for their utility in forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, in particular, stands as a cornerstone of contemporary synthetic chemistry, celebrated for its mild reaction conditions and broad functional group tolerance. nih.gov Traditionally, this reaction has employed organoboron compounds like boronic acids (RB(OH)₂) and their corresponding esters. acs.org These reagents are valued for their ready accessibility and the relatively non-toxic nature of the inorganic byproducts generated during cross-coupling reactions. nih.govnih.gov

Advantages and Evolution of Aryltrifluoroborate Salts as Versatile Building Blocks

In recent decades, potassium organotrifluoroborate salts have emerged as a superior class of nucleophilic boron reagents. nih.gov Unlike their predecessors, boronic acids and boronate esters, which can be sensitive to air and moisture and may undergo protodeboronation or form cyclic anhydrides (boroxines), aryltrifluoroborates are exceptionally stable. acs.orgresearchgate.net These compounds are typically crystalline solids that are easy to handle, purify, and can be stored indefinitely without special precautions. acs.orgwikipedia.orgnih.gov

The enhanced stability of organotrifluoroborates is attributed to their tetracoordinate boron center, which effectively "protects" the carbon-boron bond. nih.govwikipedia.org They can be considered stable, protected forms of boronic acids, which can be unmasked in situ under the basic aqueous conditions often required for cross-coupling reactions. nih.govresearchgate.netresearchgate.net The preparation of potassium organotrifluoroborates is often straightforward, involving the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂). wikipedia.orgnih.govorganic-chemistry.org

| Property | Boronic Acids (RB(OH)₂) | Potassium Aryltrifluoroborates (K[RBF₃]) |

|---|---|---|

| Stability | Often sensitive to air and moisture; can form boroxines. acs.org | Highly stable to air and moisture; can be stored indefinitely. acs.orgnih.govwikipedia.org |

| Handling | Can be difficult to purify and handle due to instability. lookchem.com | Crystalline solids that are easy to handle and purify. wikipedia.orgnih.gov |

| Reactivity | Directly active in cross-coupling. | Act as a stable reservoir, hydrolyzing to the active boronic acid in situ. researchgate.netwikipedia.orgresearchgate.net |

| Preparation | Various methods available. | Often prepared simply from boronic acids and KHF₂. wikipedia.orgnih.gov |

Structural Context of Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate within the Organotrifluoroborate Class

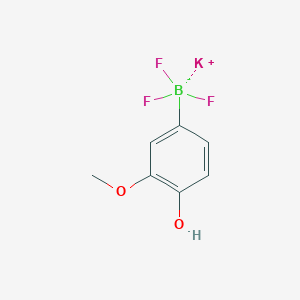

This compound is a highly functionalized member of the aryltrifluoroborate class. Its structure consists of a potassium cation (K⁺) and a trifluoro(4-hydroxy-3-methoxyphenyl)borate anion ([C₇H₇O₂BF₃]⁻). The anion features a central tetracoordinate boron atom bonded to three fluorine atoms and one carbon atom of a phenyl ring. This aromatic ring is substituted with a hydroxyl (-OH) group at the 4-position and a methoxy (B1213986) (-OCH₃) group at the 3-position, a substitution pattern derived from vanillin. The presence of these functional groups makes it a valuable and specific building block for introducing the vanillyl moiety into more complex molecular architectures.

| Property | Value |

|---|---|

| CAS Number | 1883442-55-4 chemscene.com |

| Molecular Formula | C₇H₇BF₃KO₂ chemscene.com |

| Molecular Weight | 230.03 g/mol chemscene.com |

Current Research Landscape and Significance of Highly Functionalized Trifluoroborates

The current research landscape shows a significant interest in developing new methods to prepare highly functionalized potassium organotrifluoroborates. nih.gov The ability to incorporate a variety of reactive functional groups directly onto the trifluoroborate reagent is of great synthetic interest because it expands their utility in organic synthesis, medicinal chemistry, and materials science. nih.gov Functional groups such as hydroxyls, amines, and esters on the aryl ring can serve as handles for subsequent chemical transformations, allowing for the efficient construction of complex molecules. The stability of the trifluoroborate group ensures that it can withstand a variety of reaction conditions used to modify other parts of the molecule. nih.gov

Scope and Objectives of Research Pertaining to this compound

Research involving this compound is primarily focused on its application as a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. lookchem.com The key objective is to leverage this stable, easy-to-handle reagent to introduce the 4-hydroxy-3-methoxyphenyl group into a wide range of organic molecules. This is particularly relevant for the synthesis of natural products, pharmaceuticals, and other biologically active compounds where this structural motif is prevalent. Further research aims to explore its reactivity with various electrophilic partners, including aryl chlorides, bromides, and triflates, and to optimize reaction conditions to achieve high yields and selectivity. nih.govnih.gov

Properties

IUPAC Name |

potassium;trifluoro-(4-hydroxy-3-methoxyphenyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O2.K/c1-13-7-4-5(8(9,10)11)2-3-6(7)12;/h2-4,12H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPPRVDKEXFPIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)O)OC)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Advances for Potassium 4 Hydroxy 3 Methoxyphenyltrifluoroborate

Strategies for the Preparation of 4-hydroxy-3-methoxyphenylboronic Acid and Related Precursors

The synthesis of the target trifluoroborate salt commences with the preparation of its boronic acid precursor, 4-hydroxy-3-methoxyphenylboronic acid. Several synthetic routes have been explored, primarily starting from commercially available precursors like guaiacol (B22219) or its halogenated derivatives.

One common approach involves the ortho-lithiation of a protected guaiacol derivative, followed by borylation. For instance, the hydroxyl group of guaiacol can be protected, and the resulting compound is then treated with a strong lithium base, such as n-butyllithium, to achieve selective deprotonation at the ortho position. The subsequent reaction with a trialkyl borate (B1201080), like trimethyl borate, followed by acidic workup, furnishes the desired boronic acid.

Alternatively, a Grignard-based approach can be employed, starting from a halogenated precursor such as 4-bromo-2-methoxyphenol. The Grignard reagent is formed by reacting the aryl bromide with magnesium turnings, which is then reacted with a borate ester. Hydrolysis of the resulting boronate ester yields 4-hydroxy-3-methoxyphenylboronic acid. google.comgoogle.comorganic-chemistry.orgescholarship.org The choice of solvent, typically an ethereal solvent like tetrahydrofuran, and reaction temperature are critical for the success of this reaction. google.com

More recently, iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of arenes. illinois.edunih.govresearchgate.net This method offers a more atom-economical approach by directly converting a C-H bond on the guaiacol ring to a C-B bond, thus avoiding the need for pre-functionalized starting materials. The regioselectivity of the borylation is a key aspect of this methodology and is influenced by the directing effects of the substituents on the aromatic ring. illinois.edu

Conversion Pathways to Potassium Aryltrifluoroborates from Boronic Acids and Esters

Optimization of Fluorination Conditions using Potassium Hydrogen Difluoride (KHF2)

The most widely adopted method for the synthesis of potassium aryltrifluoroborates involves the reaction of the corresponding arylboronic acid or its pinacol (B44631) ester with potassium hydrogen difluoride (KHF2). nih.govnih.gov This reaction is typically carried out in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water. The process is generally efficient and provides the desired trifluoroborate salt in good yield.

Optimization of the reaction conditions is key to maximizing the yield and purity of the product. Factors such as the stoichiometry of KHF2, reaction temperature, and reaction time are critical parameters. For electron-rich arylboronic acids, such as 4-hydroxy-3-methoxyphenylboronic acid, the reaction conditions need to be carefully controlled to avoid potential side reactions. The presence of the electron-donating hydroxyl and methoxy (B1213986) groups can influence the reactivity of the boronic acid and its susceptibility to protodeboronation.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Methanol/Water (1:1) | Acetonitrile (B52724) | Dichloromethane |

| Temperature | Room Temperature | 50 °C | Reflux |

| KHF2 (equivalents) | 2.5 | 3.0 | 4.0 |

| Reaction Time | 1 hour | 2 hours | 4 hours |

| Yield (%) | 85 | 92 | 90 |

This is an interactive data table. The values presented are illustrative and may vary based on the specific substrate and experimental setup.

Investigation of Alternative Fluorinating Agents and Solvent Systems

While KHF2 is the most common fluorinating agent for this transformation, research has explored other reagents to potentially improve reaction efficiency, substrate scope, or to provide milder reaction conditions. Electrophilic fluorinating agents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), have been investigated for the direct fluorination of arylboronic acids. mdpi.com However, these reactions can sometimes lead to mixtures of products, including ipso-substitution and fluorination at other positions on the aromatic ring, particularly with electron-rich substrates. organic-chemistry.org

Acetyl hypofluorite, generated in situ from diluted fluorine, has also been shown to be an effective reagent for the fluorination of electron-rich aryl boronic acids, providing the corresponding aryl fluorides in good yields. organic-chemistry.org The choice of solvent can also play a significant role in the outcome of the fluorination reaction. While polar protic solvents are commonly used with KHF2, the use of aprotic solvents like acetonitrile or dimethylformamide (DMF) has been explored with other fluorinating systems. harvard.edu

| Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| KHF2 | Methanol/Water | 25 | 92 | nih.gov |

| Selectfluor | Acetonitrile | 60 | 75 | mdpi.com |

| Acetyl Hypofluorite | Acetonitrile/Freon-11 | -78 to 0 | 80 | organic-chemistry.org |

| Copper(II) Triflate/KF | DMF | 110 | 61 (for radiofluorination) | acs.orgnih.gov |

This is an interactive data table. Yields are representative and can vary depending on the specific reaction conditions and substrate.

Green Chemistry Principles in the Synthesis of Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and improve sustainability. In the context of producing this compound, several aspects can be addressed.

The choice of solvents is a primary consideration. Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or other bio-based solvents. ijsr.netacs.orgiaph.inwhiterose.ac.uk For the conversion of the boronic acid to the trifluoroborate salt, using a mixture of water and methanol is a common practice that aligns with green chemistry principles.

Atom economy is another key principle. The development of catalytic methods, such as the iridium-catalyzed C-H borylation of guaiacol, improves atom economy by avoiding the use of stoichiometric reagents and the generation of byproducts associated with traditional methods that start from halogenated precursors. illinois.eduacs.org

Furthermore, exploring one-pot or continuous flow processes can reduce waste, energy consumption, and improve safety and efficiency.

Scalability and Process Intensification for Preparative Applications

For the practical application of this compound in larger-scale synthesis, the scalability of the synthetic route and the intensification of the process are critical.

Transitioning from batch to continuous flow synthesis offers numerous advantages for process intensification. researchgate.net Continuous flow reactors provide better control over reaction parameters such as temperature and mixing, leading to improved consistency and potentially higher yields. This approach can also enhance safety, particularly when handling reactive intermediates. The synthesis of potassium bromomethyltrifluoroborate has been successfully demonstrated in a continuous flow system, highlighting the potential of this technology for the production of other organotrifluoroborates. researchgate.net

Process intensification can also be achieved by optimizing reaction conditions to reduce reaction times and increase throughput. This may involve the use of more active catalysts, higher concentrations, or microwave-assisted synthesis. The development of robust and scalable purification methods is also essential for the efficient production of the final product in high purity.

Reactivity Profiles and Applications of Potassium 4 Hydroxy 3 Methoxyphenyltrifluoroborate in Advanced Organic Transformations

Transition Metal-Catalyzed Cross-Coupling Reactions

Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate is a proficient coupling partner in a variety of transition metal-catalyzed reactions, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. organic-chemistry.orgorganic-chemistry.org These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The robust nature of organotrifluoroborates allows for reactions to be performed under a range of conditions, often with stoichiometric amounts of the boron reagent, which contrasts with boronic acids that may require an excess. nih.gov

The Suzuki-Miyaura reaction stands as one of the most powerful methods for C-C bond formation, and potassium organotrifluoroborates are excellent substrates for this transformation. organic-chemistry.orggalchimia.com The palladium-catalyzed coupling of this compound with various organic electrophiles provides a direct route to substituted biaryl compounds and other valuable structures. These reactions benefit from the stability of the trifluoroborate salt, which often leads to cleaner reactions and simpler purification compared to traditional boronic acids that can undergo problematic polymerization or protodeboronation. nih.govnih.gov

The palladium-catalyzed coupling of potassium organotrifluoroborates, including derivatives like this compound, demonstrates a broad scope with respect to the electrophilic partner. The reaction is effective with a wide array of aryl and heteroaryl halides and triflates. organic-chemistry.org

Key Findings on Substrate Scope:

Aryl Halides: Both electron-rich and electron-poor aryl bromides and chlorides are viable coupling partners. organic-chemistry.orgnih.gov Electron-rich aryl chlorides, which are typically more challenging substrates, can be coupled successfully to provide the desired products in good yields. nih.gov

Heteroaryl Halides: Various heteroaromatic chlorides and bromides can be effectively cross-coupled, yielding products that are important in medicinal chemistry. nih.gov

Alkenyl Halides: The reaction proceeds efficiently with alkenyl bromides, offering a stereospecific method for the synthesis of substituted styrenes. organic-chemistry.org

Steric Hindrance: The efficiency of the reaction is not significantly diminished by sterically hindered electrophiles, such as ortho-substituted aryl chlorides. nih.gov

Despite the broad scope, some limitations exist. For instance, certain heteroaryl chlorides, like 2-chloropyridine, have been reported to be unsuccessful coupling partners under specific conditions, whereas a similar substrate like 2-chloroquinoline (B121035) can provide the desired product in useful yields. nih.gov Furthermore, while aryl chlorides can be used, they sometimes result in lower yields compared to their bromide counterparts. organic-chemistry.orgnih.gov

| Electrophile Type | Coupling Efficiency | Notes | Reference |

|---|---|---|---|

| Electron-Rich Aryl Chlorides | Good | Typically challenging partners, but couple effectively. | nih.gov |

| Electron-Poor Aryl Bromides | Excellent | Couples efficiently under optimized conditions. | organic-chemistry.org |

| Heteroaryl Chlorides | Good | Most substrates provide good yields. | nih.gov |

| 2-Chloropyridine | Poor | Unsuccessful coupling reported under specific conditions. | nih.gov |

| Alkenyl Bromides | Excellent | Stereospecific formation of products. | organic-chemistry.org |

| Sterically Hindered Aryl Chlorides | Good | Ortho-substituted electrophiles do not impede the reaction. | nih.gov |

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent system. Optimization of these parameters is crucial for achieving high yields and reaction efficiency, particularly with less reactive electrophiles like aryl chlorides. nih.govnih.gov

Catalyst Systems:

Palladium sources such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Palladium(II) chloride (PdCl₂) are commonly used as pre-catalysts. organic-chemistry.orgnih.gov

Palladacycles have also been shown to be highly efficient, allowing for lower catalyst loadings (e.g., 0.1 mol % Pd). organic-chemistry.orgnih.gov

Ligands:

Bulky, electron-rich phosphine (B1218219) ligands are essential for facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).

Ligands like RuPhos and SPhos have demonstrated high activity, enabling reactions with challenging substrates and allowing for lower catalyst levels. organic-chemistry.orgnih.gov

Triphenylphosphine (PPh₃) is also an effective ligand, particularly in combination with PdCl₂. nih.gov

Bases and Solvents:

An appropriate base is required to facilitate the transmetalation step. Carbonates such as Cesium carbonate (Cs₂CO₃) and Potassium carbonate (K₂CO₃) are frequently employed. organic-chemistry.orgnih.gov

The reaction is often performed in mixed solvent systems, with toluene/water and THF/water being common choices. organic-chemistry.orgnih.gov Aqueous media are not only environmentally friendly but also facilitate the dissolution of the trifluoroborate salt. organic-chemistry.org

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/Water | 85 °C | organic-chemistry.org |

| PdCl₂ | PPh₃ | Cs₂CO₃ | THF/Water (9:1) | Reflux | nih.gov |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | t-BuNH₂ | i-PrOH/Water | - | organic-chemistry.org |

| Pd(OAc)₂ | SPhos | - | - | Room Temp (for aryl chlorides) | nih.gov |

| Palladacycle | None | K₂CO₃ | Water | Reflux | organic-chemistry.orgnih.gov |

However, a key advantage of modern palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, is their ability to effectively couple a wide range of electrophiles regardless of their electronic properties. nih.gov Research has shown that potassium organotrifluoroborates can be successfully coupled with both electron-rich and electron-poor aryl bromides and chlorides, achieving good to excellent yields in both cases. organic-chemistry.orgnih.gov This broad applicability underscores the robustness of the methodology. For example, the coupling of potassium trifluoroboratohomoenolates proceeds efficiently with aryl chlorides bearing either electron-donating or electron-withdrawing groups. nih.gov

While palladium catalysts are dominant, nickel-based systems offer a powerful and often complementary approach for cross-coupling reactions involving organotrifluoroborates. nih.gov Nickel catalysts are particularly effective for C(sp²)-C(sp³) bond formation, coupling aryltrifluoroborates with unactivated alkyl halides, a transformation that can be challenging for palladium systems. nih.gov

A significant advantage of using nickel is its ability to couple challenging heteroaryltrifluoroborates with high efficiency, often using nearly stoichiometric amounts of the boron reagent. nih.gov This methodology tolerates a wide variety of functional groups on both the nucleophilic and electrophilic partners. For instance, a C(sp²)-Br bond can remain intact while a C(sp³)-Br bond on the same molecule reacts selectively. nih.gov The development of specific ligands, such as bathophenanthroline (B157979) and L-prolinol, has been crucial for the success of these nickel-catalyzed couplings with alkyl bromides, iodides, and chlorides. nih.gov

Beyond palladium and nickel, other transition metals can mediate transformations involving organoboron compounds, although specific examples utilizing this compound are less commonly reported in the reviewed literature. The field of transition metal catalysis is continuously expanding, with metals like copper, rhodium, and iron being explored for various cross-coupling reactions. These alternative metals can offer different reactivity profiles, selectivity, and economic advantages. For example, dual catalytic systems using two different transition metals are being investigated to achieve novel C-H functionalization pathways. uchicago.eduuchicago.edu While detailed studies on the application of this compound in these emerging areas are not yet prevalent, its proven stability and reactivity in palladium and nickel catalysis suggest its potential as a valuable nucleophile in future developments with other transition metals.

Palladium-Catalyzed C-C Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Radical-Mediated Coupling Reactions

This compound serves as a versatile precursor for the generation of carbon-centered radicals, enabling its participation in a variety of radical-mediated coupling reactions. These transformations offer powerful alternatives to traditional cross-coupling methods, particularly for the formation of C-C bonds under mild conditions. The trifluoroborate moiety is key to this reactivity, undergoing single-electron oxidation to generate the corresponding aryl radical.

Photoredox Catalysis for Radical Generation and Coupling

Visible-light photoredox catalysis has emerged as a robust strategy for initiating radical processes. researchgate.net In this context, potassium trifluoroborates, including the 4-hydroxy-3-methoxyphenyl derivative, are valuable radical precursors under oxidative conditions. nih.govnih.gov The general mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) with the trifluoroborate salt. This oxidation generates a transient aryl radical, which can be trapped by a suitable coupling partner.

Recent studies have highlighted the utility of potassium trifluoroborates in radical-radical coupling reactions with other radical species, such as those derived from acyl azoliums. nih.govdntb.gov.ua This photomediated, redox-neutral process allows for the formation of new carbon-carbon bonds without the need for a metal catalyst. nih.govnih.gov The reaction is typically catalyzed by an organic photocatalyst, which, upon irradiation with visible light, facilitates the coupling of the two radical partners. dntb.gov.ua This methodology broadens the application of potassium trifluoroborates beyond their traditional use in Suzuki-Miyaura reactions, establishing them as key reagents in modern photoredox catalysis. researchgate.netnih.gov

Interactive Table: Photoredox-Catalyzed Radical Reactions

| Reaction Type | Role of Trifluoroborate | Coupling Partner | Catalyst System | Key Feature |

|---|---|---|---|---|

| Radical-Radical Coupling | Aryl Radical Precursor | Acyl Azolium-derived Radicals | Organic Photocatalyst | Metal-free C-C bond formation |

| Radical Substitution | Aryl Radical Precursor | Heteroarenes | Photoredox Catalyst | C-H Functionalization |

Electrochemical Methods for Oxidative Transformations

Electrochemical methods provide an alternative, reagent-free approach to generating radical species from stable precursors. The 4-hydroxy-3-methoxyphenyl moiety itself is susceptible to electrochemical oxidation. Studies on related compounds have shown that the catechol-like structure can be oxidized to form a quinone derivative. researchgate.net This transformation proceeds through the application of a positive voltage, which removes electrons from the aromatic ring system. researchgate.net

While specific studies on the electrochemical oxidation of this compound for radical coupling are not extensively detailed, the known electrochemical behavior of the phenolic portion suggests a potential pathway for oxidative transformations. The applied potential could initiate the oxidation of the 4-hydroxy-3-methoxyphenyl group, potentially leading to radical cations or quinone-type structures that could engage in subsequent coupling or derivatization reactions. This represents a promising area for future investigation in the synthesis of complex molecules.

Functional Group Interconversions and Derivatization Strategies on the 4-hydroxy-3-methoxyphenyl Moiety

The 4-hydroxy-3-methoxyphenyl core of the trifluoroborate salt presents multiple sites for functional group interconversion and derivatization, allowing for the synthesis of a diverse range of analogues. The phenolic hydroxyl group and the methoxy (B1213986) group are primary targets for modification.

O-Alkylation and O-Acylation: The phenolic hydroxyl is readily alkylated or acylated under standard conditions to yield ethers and esters, respectively. For instance, the synthesis of 3-(4-acetyloxy-3-methoxyphenyl)-2-propenoyl chloride from a related ferulic acid derivative demonstrates the accessibility of the hydroxyl group for acylation. researchgate.net

Demethylation: The methoxy group can be cleaved to reveal a second hydroxyl group, transforming the guaiacol (B22219) substructure into a catechol (3,4-dihydroxyphenyl) moiety. This transformation is crucial for accessing different classes of biologically active molecules.

Modification of the Trifluoroborate: The potassium trifluoroborate group itself is stable but can be converted back to the corresponding boronic acid if needed, providing another entry point for derivatization or alternative coupling reactions. nih.gov

These derivatization strategies significantly enhance the synthetic utility of the parent compound, enabling its incorporation into more complex molecular architectures.

Stereoselective and Enantioselective Syntheses Involving this compound

The direct application of this compound as a chiral auxiliary or a key reactant in stereoselective syntheses is an emerging area of research. While specific examples involving this exact compound are limited, the broader class of organotrifluoroborates has been utilized in stereocontrolled reactions.

For example, general methods have been developed for the highly stereoselective synthesis of cis-alkenyl potassium trifluoroborates from terminal alkynes. nih.gov This approach involves a hydroboration followed by a chemoselective protodeboronation and subsequent treatment with potassium hydrogen fluoride (B91410) (KHF₂) to furnish the desired trifluoroborate with high geometric purity. nih.gov Such methods could potentially be adapted to synthesize chiral derivatives of this compound.

Furthermore, the 4-hydroxy-3-methoxyphenyl moiety is a component of more complex chiral natural products. Stereoselective syntheses of molecules containing (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid have been reported, highlighting the importance of controlling stereocenters adjacent to this aromatic system. elsevierpure.com This suggests that chiral derivatives of this compound could serve as valuable building blocks in the asymmetric synthesis of complex targets.

Chemo- and Regioselectivity in Complex Molecule Assembly

In the assembly of complex molecules, achieving high chemo- and regioselectivity is paramount. This compound offers distinct advantages in this regard due to the differential reactivity of its functional groups.

Chemoselectivity: In transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the trifluoroborate group is the primary reactive site. It chemoselectively couples with aryl or vinyl halides/triflates, leaving the phenolic hydroxyl and methoxy groups intact under typical reaction conditions. This orthogonality allows for the precise and predictable formation of C-C bonds without the need for protecting groups on the phenol.

Regioselectivity: When considering reactions that directly involve the aromatic ring, such as electrophilic aromatic substitution, the existing substituents dictate the regiochemical outcome. The strongly activating and ortho-, para--directing hydroxyl group, along with the activating ortho-, para--directing methoxy group, will control the position of incoming electrophiles. The most likely positions for substitution would be C5 (ortho to the hydroxyl and meta to the methoxy) and C2 (ortho to both, though sterically more hindered) and C6 (ortho to the methoxy and meta to the hydroxyl). The trifluoroborate group at C1 would also exert an electronic and steric influence on the substitution pattern. This predictable regioselectivity is crucial for the controlled synthesis of polysubstituted aromatic compounds.

Mechanistic Investigations into the Transformations of Potassium 4 Hydroxy 3 Methoxyphenyltrifluoroborate

Elucidation of Transmetalation Pathways in Cross-Coupling Cycles

Transmetalation, the transfer of the organic moiety from boron to the palladium center, is the pivotal step in the Suzuki-Miyaura catalytic cycle. For potassium aryltrifluoroborates, this process is not direct. The tetracoordinate boron center in the trifluoroborate is unreactive towards the palladium(II) intermediate. ed.ac.ukresearchgate.net Activation via hydrolysis to a tricoordinate boron species, such as a boronic acid, is a prerequisite for transmetalation. ed.ac.ukresearchgate.netcapes.gov.br

Two primary pathways are considered for the transmetalation step following the initial oxidative addition of an aryl halide to the Pd(0) catalyst:

The Boronate Pathway: In this widely accepted mechanism, the boronic acid generated from the hydrolysis of the aryltrifluoroborate reacts with a base (e.g., hydroxide or carbonate) to form a more nucleophilic boronate species (ArB(OH)₃⁻). This anionic boronate then attacks the arylpalladium(II) halide complex (Ar'-Pd-X), displacing the halide and transferring the aryl group to the palladium center to form a diarylpalladium(II) intermediate. nih.govresearchgate.net This is often considered the dominant pathway under standard basic conditions.

The Oxo-Palladium Pathway: An alternative mechanism involves the reaction of the arylpalladium(II) halide complex with the base to form a more reactive arylpalladium(II) hydroxide complex (Ar'-Pd-OH). This hydroxo complex then reacts with the neutral boronic acid. nih.gov Computational studies suggest that this pathway can also lead to the formation of crucial pre-transmetalation intermediates featuring a Palladium-Oxygen-Boron (Pd-O-B) linkage. researchgate.netnih.gov

Role of the Trifluoroborate Anion in Stabilizing and Activating the Organoboron Species

The trifluoroborate anion ([BF₃]⁻) plays a dual role, first as a stabilizing protecting group and subsequently as a leaving group during the activation process.

Stabilization: Potassium organotrifluoroborates, including the 4-hydroxy-3-methoxyphenyl derivative, are typically crystalline solids that exhibit remarkable stability to air and moisture. nih.govnih.gov This contrasts sharply with many boronic acids, which can be prone to decomposition through processes like protodeboronation or oxidative degradation, and can form dehydrative trimers (boroxines). uvic.ca The stability of the trifluoroborate salt is conferred by the tetracoordinate, anionic nature of the boron atom. The three strongly electron-withdrawing fluorine atoms and the resulting negative charge on the boron center reduce the Lewis acidity and susceptibility to decomposition, allowing for indefinite storage and ease of handling. nih.govnih.gov

Activation: Activation of the otherwise stable C-B bond requires the removal of the trifluoroborate's protective shield. This is achieved through hydrolysis under the basic conditions of the Suzuki-Miyaura reaction. ed.ac.ukacs.org The process involves the stepwise replacement of fluoride (B91410) ions with hydroxide ions. This hydrolysis is not merely a side reaction but the essential activation step that converts the inert trifluoroborate into a reactive tricoordinate organoboron species, typically the corresponding boronic acid (RB(OH)₂). capes.gov.bracs.org This "slow release" of the highly reactive boronic acid into the reaction medium at a rate geared to the catalytic turnover is a significant advantage. It maintains a low steady-state concentration of the boronic acid, which minimizes undesirable side reactions such as oxidative homocoupling. acs.orgresearchgate.net

This controlled generation of the active boron species is a defining characteristic of using potassium aryltrifluoroborates in cross-coupling chemistry. acs.org

Kinetic and Thermodynamic Studies of Rate-Determining Steps

Kinetic studies have revealed that the hydrolysis rates of various potassium organotrifluoroborates can differ by several orders of magnitude, with half-lives ranging from minutes to months depending on the organic substituent and the precise reaction conditions. researchgate.neted.ac.uk

Substituent Effects: The electronic nature of the aryl group significantly influences the rate of hydrolysis. Electron-donating groups, such as the methoxy (B1213986) and hydroxy groups on Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate, generally accelerate hydrolysis. In contrast, electron-withdrawing groups tend to slow it down. researchgate.net A Hammett analysis of the solvolysis of various aryltrifluoroborates demonstrated a clear correlation between the solvolytic lability and the electronic parameters of the substituents. researchgate.net

Acid-Base Paradox: Mechanistic studies have shown that the hydrolysis can proceed through multiple pathways. While some pathways are base-accelerated, a dominant pathway for many aryltrifluoroborates is paradoxically acid-catalyzed, even under nominally basic reaction conditions. acs.orgresearchgate.neted.ac.uk This occurs because the reaction of the base (e.g., Cs₂CO₃) with water generates bicarbonate and hydroxide, but in biphasic systems like THF/H₂O, the pH in the organic phase where the reaction occurs can be lower than in the aqueous phase. The sequestration of fluoride by glass surfaces or as HF can also influence the local acidity, impacting the hydrolysis rate. ed.ac.uk

The table below illustrates the classification of organotrifluoroborates based on their typical hydrolytic half-lives, which serves as a proxy for their kinetic behavior in cross-coupling reactions.

| Hydrolysis Rate Class | Typical Half-Life (t1/2) | Examples of 'R' in RBF3K | Kinetic Profile |

|---|---|---|---|

| Class I (Fast) | ≤ 1 hour | Isopropyl, β-Styryl, Anisyl | Rapid release of boronic acid, potentially faster than catalytic turnover. Prone to side reactions if not consumed quickly. |

| Class II (Slow) | 1–24 hours | p-F-phenyl, Naphthyl, Furyl | Controlled release of boronic acid, ideal for "slow-release" strategy. Rate is often dependent on acid-catalyzed pathways. |

| Class III (Very Slow) | > 24 hours | Alkynyl, Nitrophenyl | Hydrolysis is extremely slow and may be the rate-limiting step for the entire cross-coupling process. |

This compound, with its electron-donating substituents, would be expected to exhibit relatively fast (Class I) hydrolysis, ensuring a ready supply of the active boronic acid for the catalytic cycle. acs.org

Influence of Solvent Systems and Counterions on Reaction Pathways

The choice of solvent and base (and its corresponding counterion) has a profound effect on the reaction pathway, primarily by influencing the critical hydrolysis activation step.

Solvent Systems: Suzuki-Miyaura reactions involving potassium aryltrifluoroborates are typically performed in biphasic solvent systems, such as tetrahydrofuran/water (THF/H₂O) or isopropanol/water. organic-chemistry.orgorganic-chemistry.orgnih.gov The aqueous phase is necessary for dissolving the base and facilitating the hydrolysis of the trifluoroborate. The organic phase dissolves the aryl halide, the palladium catalyst, and the organoboron species. The efficiency of the reaction can be highly dependent on the specific solvent combination and the degree of mixing, as this affects the transfer of species between the two phases. acs.orgnih.gov For instance, the use of polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) can sometimes alter the selectivity of the reaction compared to less polar solvents like THF, though this does not always correlate directly with the solvent's dielectric constant. nih.govnih.gov

Counterions and Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for promoting both the hydrolysis of the trifluoroborate and the subsequent transmetalation step. organic-chemistry.orgnih.gov The counterion of the base can also play a significant role. Cesium salts, particularly cesium carbonate (Cs₂CO₃), are often found to be superior. nih.govnih.gov This "cesium effect" is attributed to several factors, including the high solubility of cesium bases and the ability of the large, soft Cs⁺ cation to facilitate the key steps in the catalytic cycle. However, a crucial observation is that adding a strong base like Cs₂CO₃ to a THF/H₂O mixture can induce phase splitting, creating a predominantly organic phase and a smaller, highly basic aqueous phase. acs.orgresearchgate.net This partitioning can lead to a lower pH in the bulk organic medium, which, due to the "acid-base paradox," can actually accelerate the hydrolysis of certain aryltrifluoroborates that rely on an acid-catalyzed mechanism. acs.orgresearchgate.net Therefore, the choice of base and solvent system directly modulates the activation of the boronic acid precursor.

In Situ Spectroscopic Monitoring of Reaction Intermediates and Transition States

Observing the fleeting intermediates and understanding the speciation of the boron reagent during the reaction provides invaluable mechanistic insight. In situ spectroscopic techniques have been employed to monitor these transformations in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature, rapid-injection NMR has been instrumental in detecting and characterizing pre-transmetalation intermediates, including those with the elusive Pd-O-B linkage. nih.govillinois.eduacs.org For aryltrifluoroborates, ¹⁹F and ¹¹B NMR are particularly powerful. These techniques can be used to follow the disappearance of the starting ArBF₃⁻ signal and the appearance of signals corresponding to hydrolysis intermediates (e.g., [ArBF₂(OH)]⁻, [ArBF(OH)₂]⁻) and the final boronic acid or boronate product. uvic.caresearchgate.net Such studies have confirmed that hydrolysis is a stepwise process and have allowed for the measurement of its rate under various conditions. uvic.ca

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is another effective tool for monitoring the dynamic speciation of ions in solution. uvic.canih.gov By directly sampling the reaction mixture, ESI-MS can detect the various anionic boron species involved in the hydrolysis cascade, from the starting trifluoroborate to the fully hydrolyzed trihydroxyboronate [ArB(OH)₃]⁻. uvic.caresearchgate.net This technique provides a real-time view of the concentration of these key intermediates, complementing the data obtained from NMR. nih.govacs.org

Together, these in situ methods have been crucial in confirming that for potassium aryltrifluoroborates, the reaction pathway proceeds through hydrolysis to generate the active boronic acid, which then engages in the transmetalation step of the catalytic cycle. uvic.caillinois.edu

Advanced Spectroscopic and Computational Analysis of Potassium 4 Hydroxy 3 Methoxyphenyltrifluoroborate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure and Dynamics

NMR spectroscopy is a primary tool for elucidating the molecular structure and electronic environment of organotrifluoroborates. A multi-nuclear approach provides a comprehensive picture of the bonding and dynamics of the title compound.

Detailed one-dimensional NMR analysis provides fundamental information about the molecule's electronic structure. The chemical shifts (δ) are indicative of the local magnetic environment of each nucleus, while coupling constants (J) reveal through-bond connectivity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The aromatic protons would appear as a complex multiplet pattern, influenced by their positions relative to the electron-donating -OH and -OCH₃ groups and the electron-withdrawing -BF₃⁻ group. The methoxy protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm, while the phenolic hydroxyl proton would appear as a broader singlet whose chemical shift is sensitive to solvent and concentration.

¹³C NMR: The carbon spectrum would reveal signals for each unique carbon atom. The carbon atom directly bonded to the boron (C-B) is a key diagnostic signal in aryltrifluoroborates, though its observation can sometimes be complicated by quadrupolar relaxation of the boron nucleus. nih.gov Aromatic carbons attached to oxygen atoms (-OH, -OCH₃) would be shifted downfield, while the methoxy carbon would appear upfield.

¹⁹F NMR: Due to the high sensitivity and spin I=½ of the ¹⁹F nucleus, ¹⁹F NMR is a particularly powerful technique for analyzing potassium organotrifluoroborates. nih.gov The spectrum for Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate is expected to show a single, sharp resonance for the three equivalent fluorine atoms. For many aryltrifluoroborates, this signal appears in the range of -129 to -141 ppm. researchgate.net The precise chemical shift provides insight into the electronic nature of the aryl substituent.

¹¹B NMR: The ¹¹B nucleus is quadrupolar, which often results in broad signals. However, using modified pulse sequences can improve resolution, sometimes allowing for the observation of boron-fluorine coupling (¹JB-F). nih.gov The spectrum would typically show a quartet (due to coupling with the three fluorine atoms) or a broad singlet, with a chemical shift characteristic of a tetracoordinate boron atom in an anionic state.

Table 1: Representative NMR Data for a Potassium Aryltrifluoroborate Analog This table presents typical chemical shift ranges based on published data for similar potassium aryltrifluoroborate compounds. Specific values for the title compound would require experimental verification.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) | Notes |

| ¹H | 6.5 - 7.5 | m | - | Aromatic protons, specific pattern depends on substitution. |

| ~9.0 | br s | - | Phenolic -OH proton, exchangeable and solvent-dependent. | |

| ~3.8 | s | - | Methoxy (-OCH₃) protons. | |

| ¹³C | 110 - 160 | - | - | Aromatic carbons. |

| ~56 | - | - | Methoxy (-OCH₃) carbon. | |

| Not observed/broad | - | - | C-B carbon, often difficult to detect. | |

| ¹⁹F | -135 to -140 | q or br s | ¹JF-B ~65-75 Hz | Signal for the -BF₃⁻ group. |

| ¹¹B | 2.5 - 4.0 | q or br s | ¹JB-F ~65-75 Hz | Signal for the tetracoordinate boron. |

2D NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and understanding spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, confirming the connectivity of the aromatic protons and establishing their relative positions on the phenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals and assign the methoxy proton signal to the methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. For this molecule, NOESY could show through-space correlations between the methoxy protons and the aromatic proton at the C2 position, helping to establish the preferred orientation of the methoxy group relative to the ring.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Based on studies of similar aryltrifluoroborate potassium salts, the boron atom is expected to have a distorted tetrahedral geometry. nih.govresearchgate.net The B-C bond length would be approximately 1.60 Å, and the B-F bond lengths would be around 1.40 Å. nih.govacs.org

A key feature of the crystal structure would be the extensive network of intermolecular interactions. The potassium cation is typically coordinated by multiple fluorine atoms from neighboring trifluoroborate anions, forming infinite layered structures. nih.govnih.gov The specific packing arrangement (e.g., single or double sheet layers) is influenced by the substituents on the aromatic ring. acs.org For the title compound, the phenolic hydroxyl group would introduce the potential for strong hydrogen bonding, either with the fluorine atoms of a neighboring anion or with co-crystallized solvent molecules. These hydrogen bonds would play a significant role in dictating the final crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and allow for the identification of key functional groups. The analysis can be greatly enhanced by comparing experimental spectra with those predicted by DFT calculations, which aids in the precise assignment of vibrational modes. researchgate.netconicet.gov.ar

Key expected vibrational frequencies for this compound include:

O-H Stretch: A broad and strong band in the IR spectrum, typically around 3200-3400 cm⁻¹, corresponding to the stretching of the phenolic hydroxyl group.

Aromatic C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ arising from the methoxy group.

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.

B-F Stretches: Strong, characteristic absorptions in the IR spectrum, typically found in the 950-1100 cm⁻¹ region, corresponding to the asymmetric stretching modes of the BF₃⁻ group. These are often some of the most intense peaks in the spectrum.

C-O Stretches: Bands associated with the methoxy and hydroxyl C-O bonds would be expected in the 1200-1300 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

| Phenolic -OH | O-H Stretch | 3200 - 3400 | IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Methoxy -OCH₃ | C-H Stretch | 2850 - 2980 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

| Methoxy/Phenol | C-O Stretch | 1200 - 1300 | IR |

| Trifluoroborate -BF₃⁻ | Asymmetric B-F Stretch | 950 - 1100 | IR |

| Trifluoroborate -BF₃⁻ | Symmetric B-F Stretch | ~750 | Raman |

Density Functional Theory (DFT) Calculations and Molecular Dynamics Simulations

Computational chemistry provides powerful insights into the structure, properties, and reactivity of molecules, complementing experimental data.

DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G**), are highly effective for this class of compounds. researchgate.netconicet.gov.ar Such calculations can accurately predict:

Optimized Molecular Geometry: Providing bond lengths and angles that can be compared with X-ray crystallographic data.

Vibrational Frequencies: Calculated IR and Raman spectra aid in the assignment of experimental bands. conicet.gov.ar

NMR Chemical Shifts: Theoretical prediction of chemical shifts helps in the assignment of complex experimental NMR spectra.

Electronic Properties: Analysis of frontier molecular orbitals (HOMO and LUMO) can provide information about the molecule's reactivity and electronic transitions. scispace.com

Molecular dynamics simulations, while not widely reported for this specific compound, could be employed to study the behavior of the salt in solution, including its hydration shell and interactions with other solvent molecules. biointerfaceresearch.com

Potassium aryltrifluoroborates are primarily used as nucleophilic partners in palladium-catalyzed cross-coupling reactions. DFT calculations are a valuable tool for understanding their reactivity. The electron-donating nature of the 4-hydroxy and 3-methoxy substituents on the phenyl ring increases the electron density on the aromatic system. This electronic effect influences the rate and efficiency of the crucial transmetalation step in the catalytic cycle.

Future Research Directions and Emerging Opportunities for Potassium 4 Hydroxy 3 Methoxyphenyltrifluoroborate

Development of Sustainable and Catalyst-Free Synthetic Protocols

A significant frontier in modern chemistry is the development of synthetic methods that align with the principles of green chemistry, emphasizing the reduction of hazardous waste and the use of environmentally benign catalysts and solvents. instras.comrsc.org Potassium organotrifluoroborates are inherently advantageous in this context due to their stability in air and water, and their reaction by-products are typically non-toxic, water-soluble inorganic compounds. researchgate.net

Future research will likely focus on expanding the scope of transition-metal-free reactions involving Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate. While palladium and other transition metals are highly effective for reactions like the Suzuki-Miyaura coupling, concerns about their cost and toxicity drive the search for alternatives. upenn.eduorganic-chemistry.org Research has shown the feasibility of metal-free transformations involving organotrifluoroborates, such as in the ring-opening of donor-acceptor cyclopropanes. acs.org Furthermore, protocols using water as a solvent and eliminating the need for metal catalysts, such as the one-pot condensation of arenediazonium tetrafluoroborates to form S-aryl dithiocarbamates, highlight a promising path forward. researchgate.net The development of protocols that leverage the inherent reactivity of the 4-hydroxy-3-methoxyphenyl moiety, potentially activated by heat, light, or non-toxic catalysts, represents a major goal for achieving more sustainable chemical synthesis.

Exploration of Novel Catalytic Systems and Reaction Conditions (e.g., flow chemistry)

The optimization of reaction conditions and the exploration of novel catalytic systems are crucial for enhancing the efficiency and scalability of synthetic processes. Flow chemistry, or continuous flow processing, has emerged as a powerful technology that offers significant advantages over traditional batch reactions, including superior control over reaction parameters, enhanced safety, and simplified scale-up. tue.nl

The application of flow chemistry to the synthesis and application of organotrifluoroborates is a rapidly growing area. For instance, a continuous flow process was successfully developed for the kilogram-scale synthesis of potassium bromomethyltrifluoroborate, a key precursor for many functionalized trifluoroborates, demonstrating a significant reduction in required resources compared to batch synthesis. researchgate.net This approach minimizes handling of hazardous reagents and allows for precise temperature and time control, leading to higher yields and purity.

Future work should focus on integrating this compound into continuous flow systems for various transformations, particularly for palladium-catalyzed cross-coupling reactions. nih.gov The use of packed-bed reactors with immobilized catalysts could streamline the reaction and purification process, allowing for catalyst recycling and a more automated, efficient manufacturing process suitable for industrial applications.

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Scale | Limited scalability, challenges in heat and mass transfer | Easily scalable from grams to kilograms by extending run time | researchgate.net |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway | Improved safety due to small reaction volumes and superior heat dissipation | tue.nl |

| Control | Difficult to precisely control temperature, mixing, and reaction time | Precise control over temperature, pressure, and residence time | tue.nl |

| Efficiency | Can be less efficient, with potential for side reactions and lower yields | Often results in higher yields, improved purity, and reduced waste | researchgate.net |

| Catalyst Handling | Homogeneous catalysts require separation; heterogeneous catalysts can be difficult to handle | Enables use of packed-bed reactors with immobilized catalysts for easy separation and reuse | nih.gov |

Integration into Multicomponent Reactions beyond Traditional Cross-Couplings

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govresearchgate.net Organoboron compounds have become powerful tools in this area, participating in a variety of MCRs. nih.gov

A key opportunity for this compound lies in its use in reactions like the Petasis borono-Mannich reaction. acs.org This reaction traditionally involves the coupling of an amine, a carbonyl compound, and an organoboronic acid to produce highly functionalized amines and their derivatives. acs.org Recent advancements have expanded this reaction to include aryltrifluoroborates. For example, a palladium-catalyzed, enantioselective three-component reaction of glyoxylic acid, sulfonamides, and aryltrifluoroborates has been developed to synthesize α-arylglycine derivatives. beilstein-journals.org This demonstrates that aryltrifluoroborates can serve as effective coupling partners, slowly releasing the reactive boronic acid under catalytic conditions. beilstein-journals.org

Furthermore, the development of photoredox-catalyzed Petasis reactions has broadened the scope to include alkyltrifluoroborates, which are typically unreactive in traditional two-electron pathways. nih.govorganic-chemistry.orgnih.gov Exploring the integration of this compound into these and other novel MCRs could provide rapid access to diverse libraries of complex molecules for applications in drug discovery and materials science.

Design and Synthesis of New Functionalized Aryltrifluoroborates with Tailored Reactivity

The ability to introduce a wide array of functional groups into the organotrifluoroborate structure is essential for tuning its reactivity and physical properties. acs.org Research has established powerful and versatile methods for synthesizing highly functionalized organotrifluoroborates, which can be applied to create novel derivatives of this compound.

One highly effective strategy involves the nucleophilic substitution of potassium halomethyltrifluoroborates. organic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.orgwikipedia.orgyoutube.comfiveable.me Starting with precursors like potassium bromo- or iodomethyltrifluoroborate, a diverse range of nucleophiles can be used to displace the halide, yielding products with new functional groups. organic-chemistry.org This method has been used to prepare alkoxymethyl-, aminomethyl-, and azidomethyltrifluoroborates in excellent yields. organic-chemistry.orgnih.govnih.gov Another innovative approach is the copper-catalyzed 1,3-dipolar cycloaddition of azidoalkyltrifluoroborates with various alkynes, providing a straightforward route to triazole-containing organotrifluoroborates. nih.gov

These synthetic methodologies could be adapted to modify the 4-hydroxy-3-methoxyphenyl scaffold, allowing for the introduction of new functionalities that can alter the compound's electronic properties, solubility, or ability to coordinate with catalysts. This tailored approach will enable the design of next-generation reagents for specific synthetic challenges.

| Precursor | Nucleophile | Resulting Functional Group | Reference |

|---|---|---|---|

| K-CH₂BrBF₃ | Alkyl/Aryl Lithium | -CH₂-Alkyl / -CH₂-Aryl | organic-chemistry.org |

| K-CH₂BrBF₃ | Grignard Reagents (RMgX) | -CH₂-R | organic-chemistry.org |

| K-CH₂BrBF₃ | Alkylamines (RNH₂) | -CH₂-NHR | organic-chemistry.org |

| K-CH₂BrBF₃ | Alkoxides (RO⁻) | -CH₂-OR (Alkoxymethyl) | organic-chemistry.orgnih.gov |

| K-CH₂BrBF₃ | Lithium Arylthiolates (ArS⁻) | -CH₂-SAr | organic-chemistry.org |

| K-CH₂BrBF₃ | Sodium Azide (NaN₃) | -CH₂-N₃ (Azidomethyl) | nih.gov |

Theoretical and Experimental Synergies for Mechanistic Elucidation and Predictive Reactivity

A deeper understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. The synergy between theoretical calculations, such as Density Functional Theory (DFT), and experimental studies provides powerful insights into the reactivity of organotrifluoroborates. rsc.org

For the widely used Suzuki-Miyaura reaction, computational studies have been instrumental in clarifying the role of the base and the mechanism of transmetalation. acs.orgnih.govmdpi.com It is now generally understood that potassium organotrifluoroborates often act as stable reservoirs that slowly hydrolyze to the corresponding boronic acid, which is the active species in the catalytic cycle. chem-station.comresearchgate.net This slow release mechanism helps to suppress undesirable side reactions. chem-station.com DFT calculations can model the hydrolysis rates and transition states, helping to predict which trifluoroborates will be effective in a given catalytic system. researchgate.net

Moreover, theoretical studies are crucial for predicting the reactivity of organotrifluoroborates in novel catalytic cycles, such as those involving single-electron transfer (SET). A recent study used DFT to calculate the one-electron redox potentials of various organotrifluoroborate anions, revealing how substituents can significantly alter their reactivity in photoredox catalysis. rsc.org Applying these computational tools to this compound and its derivatives will enable researchers to predict its behavior, select optimal reaction conditions, and guide the design of new experiments, accelerating the discovery of novel applications.

Q & A

Q. What are the standard synthetic routes for preparing Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate in academic laboratories?

The compound is typically synthesized via SN2 displacement using potassium bromomethyltrifluoroborate as a precursor. For example:

- React potassium bromomethyltrifluoroborate with alkoxides (e.g., 4-hydroxy-3-methoxyphenoxide) in a 1:3 molar ratio under optimized conditions.

- Purification challenges : Due to low solubility in organic solvents, continuous Soxhlet extraction with acetone or acetonitrile is employed to isolate the product in high purity (66–74% yield) .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

Key techniques include:

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Use N95 masks, nitrile gloves, and safety goggles.

- Storage : Store at 2–8°C under nitrogen to prevent hydrolysis.

- Waste disposal : Neutralize with aqueous KHF₂ before disposal .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound?

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like SPhos or XPhos enhance Suzuki-Miyaura coupling efficiency .

- Solvent systems : Use polar aprotic solvents (e.g., DMF or THF) at 70–100°C.

- Scalability : Batch sizes up to 100 g have been achieved using continuous Soxhlet extraction to remove inorganic salts (e.g., KBr) .

Q. What strategies resolve low yields in functionalization reactions of the trifluoroborate group?

Q. How do electronic effects of the 4-hydroxy-3-methoxy substituent influence reactivity in aryl cross-couplings?

- Electron-donating groups : The methoxy and hydroxy substituents enhance nucleophilicity, improving coupling rates with electron-deficient aryl chlorides.

- Steric effects : Ortho-substitution may require bulkier ligands (e.g., DavePhos) to prevent catalyst deactivation .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.